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Compound of Interest

Compound Name: Cenicriviroc

Cat. No.: B192934 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a centralized resource for understanding the effects of Cenicriviroc (CVC)

on liver function tests in animal studies. This guide includes troubleshooting advice and

frequently asked questions to support the design and interpretation of experiments.

Frequently Asked Questions (FAQs)
Q1: What is the general effect of Cenicriviroc on liver function tests (LFTs) in animal models of

liver disease?

A1: In various preclinical models of liver fibrosis and non-alcoholic steatohepatitis (NASH),

Cenicriviroc has demonstrated a tendency to improve liver function. For instance, in a diet-

induced mouse model of NASH, prolonged therapy with high-dose CVC was associated with

reduced serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST)

after 4 weeks of treatment.[1] Similarly, in a cholestatic liver injury model using Mdr2-/- mice,

the combination of CVC with all-trans retinoic acid (atRA) led to a significant reduction in

plasma liver enzymes and bilirubin.[2][3]

Q2: Does Cenicriviroc monotherapy improve liver enzymes in all animal models of liver

disease?

A2: The effects of Cenicriviroc on liver enzymes can vary depending on the specific animal

model and the disease context. While some studies show a reduction in ALT and AST, others,

particularly in models of established, severe fibrosis, may show less pronounced or non-
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significant changes in these markers, even with evidence of anti-fibrotic effects.[1][4] For

example, in a study using a high-fat and high-fructose diet to induce NASH in mice, CVC

treatment ameliorated hepatic inflammation and fibrosis without significantly affecting hepatic

steatosis.[5]

Q3: What is the proposed mechanism by which Cenicriviroc affects liver function?

A3: Cenicriviroc is a dual antagonist of the C-C chemokine receptor types 2 and 5 (CCR2 and

CCR5).[6][7][8] These receptors are crucial for the recruitment of inflammatory monocytes and

macrophages to the site of liver injury.[9] By blocking these receptors, Cenicriviroc inhibits the

trafficking and infiltration of these immune cells into the liver, thereby reducing the inflammatory

response that contributes to hepatocyte damage and subsequent elevation of liver enzymes.[4]

[9]

Q4: Are there any known instances of Cenicriviroc causing elevations in liver function tests in

animal studies?

A4: Based on the available preclinical data, Cenicriviroc has generally been reported to be

well-tolerated with a favorable safety profile, and there is no significant evidence to suggest it

induces liver injury or elevates liver function tests in animal models.[7] A rollover study in

humans also reported that CVC was well-tolerated, with only a small percentage of participants

showing treatment-related increases in ALT and AST.

Troubleshooting Guide
Issue: Inconsistent or no significant change in ALT/AST levels despite observing anti-fibrotic

effects of Cenicriviroc.

Possible Cause 1: Timing of Assessment. The impact of Cenicriviroc on liver enzymes

might be more pronounced in the earlier, more inflammatory stages of liver injury. In late-

stage, established fibrosis, the direct hepatocellular injury might be less of a contributor to

the overall pathology compared to the fibrotic remodeling.

Troubleshooting Tip: Consider including earlier time points in your experimental design to

capture the effects on active inflammation and liver enzyme release.
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Possible Cause 2: Animal Model Selection. The underlying pathology of the chosen animal

model can influence the response of liver enzymes to CVC treatment. Models with a primary

inflammatory driver may show a more robust response in LFTs compared to models with a

predominantly metabolic or toxic etiology where direct hepatocyte injury pathways may be

less dependent on CCR2/CCR5-mediated inflammation.

Troubleshooting Tip: Carefully select an animal model that aligns with the specific scientific

question. For investigating inflammatory-driven liver injury, models like carbon

tetrachloride (CCl4) induced injury could be considered alongside diet-induced models.[9]

Possible Cause 3: Dosage. The dose of Cenicriviroc administered may not be optimal for

achieving a significant reduction in liver enzymes in your specific model.

Troubleshooting Tip: Conduct a dose-response study to determine the optimal therapeutic

dose of Cenicriviroc for your experimental setup. Studies have used doses ranging from

10 mg/kg/day to 100 mg/kg/day.[4][5]

Data on Liver Function Tests
The following tables summarize the quantitative data on the effects of Cenicriviroc on liver

function tests from various animal studies.

Table 1: Effect of Cenicriviroc on Liver Function Tests in a Diet-Induced Mouse Model of

NASH[1]

Treatment Group Duration Serum ALT (U/L) Serum AST (U/L)

Standard Chow 4 weeks ~50 ~100

CDAHFD + Vehicle 4 weeks ~250 ~450

CDAHFD + CVC (30

mg/kg/day)
4 weeks ~150 ~300

CDAHFD: Choline-deficient, L-amino acid-defined, high-fat diet. Data are approximated from

graphical representations in the source material. *Indicates a statistically significant reduction

compared to the CDAHFD + Vehicle group.
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Table 2: Effect of Cenicriviroc in Combination with all-trans Retinoic Acid (atRA) in a

Cholestatic Mouse Model (Mdr2-/-)[2]

Treatment Group Plasma ALT (U/L) Plasma ALP (U/L)
Plasma Bilirubin
(μmol/L)

Mdr2-/- Untreated ~350 ~1200 ~10

Mdr2-/- + atRA ~200 ~800 ~5

Mdr2-/- + CVC + atRA ~150 ~600 ~3*

Data are approximated from graphical representations in the source material. *Indicates a

statistically significant reduction compared to the Mdr2-/- Untreated group.

Experimental Protocols
1. Thioacetamide-Induced Liver Fibrosis in Rats

Animal Model: Male Wistar rats.

Induction of Fibrosis: Intraperitoneal (i.p.) injection of thioacetamide (TAA) at a dose of 200

mg/kg, three times per week for 4 to 16 weeks.[10] The dosage and duration can be adjusted

to achieve the desired severity of fibrosis.

Cenicriviroc Administration: CVC is typically administered orally via gavage. A common

vehicle is 0.5% (w/v) methylcellulose with 1% Tween®-80.[7] Dosing regimens in various

studies have ranged from daily to twice-daily administration.

Assessment of Liver Function: Blood is collected at the end of the study period for the

measurement of serum ALT, AST, alkaline phosphatase (ALP), and bilirubin using standard

biochemical analyzers.

Histological Analysis: Liver tissue is collected, fixed in formalin, and embedded in paraffin.

Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and with

Sirius Red or Masson's trichrome for collagen deposition to assess the degree of fibrosis.[10]

2. Diet-Induced Non-Alcoholic Steatohepatitis (NASH) in Mice
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Animal Model: C57BL/6 mice are commonly used.

Induction of NASH:

High-Fat, High-Fructose Diet (HFHF): Mice are fed a diet high in fat (e.g., 60 kcal% fat)

and supplemented with fructose in the drinking water (e.g., 42 g/L) for a period of 20

weeks or more to induce steatosis, inflammation, and fibrosis.[5]

Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD): This diet is known to

induce more severe NASH and fibrosis over a shorter period (e.g., 4 to 14 weeks).[1][4]

Cenicriviroc Administration: CVC is often administered as a diet admixture or by oral

gavage.[5] Doses in mouse studies have ranged from 10 mg/kg/day to 30 mg/kg/day.[4]

Assessment of Liver Function: Serum samples are analyzed for ALT and AST levels.

Histological Analysis: Liver sections are scored for steatosis, lobular inflammation, and

hepatocellular ballooning to determine the NAFLD Activity Score (NAS). Fibrosis is staged

based on collagen staining.[1]
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Experimental workflow for a diet-induced NASH mouse model.
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Signaling pathway of Cenicriviroc's action in the liver.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b192934?utm_src=pdf-body-img
https://www.benchchem.com/product/b192934?utm_src=pdf-body
https://www.benchchem.com/product/b192934?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Prolonged cenicriviroc therapy reduces hepatic fibrosis despite steatohepatitis in a diet‐
induced mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

2. Cenicriviroc, a cytokine receptor antagonist, potentiates all-trans retinoic acid in reducing
liver injury in cholestatic rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

3. virtualibiblioteka.lka.lt [virtualibiblioteka.lka.lt]

4. Prolonged cenicriviroc therapy reduces hepatic fibrosis despite steatohepatitis in a diet-
induced mouse model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Efficacy of evogliptin and cenicriviroc against nonalcoholic steatohepatitis in mice: a
comparative study - PMC [pmc.ncbi.nlm.nih.gov]

6. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of
Liver and Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of
Liver and Kidney Fibrosis | PLOS One [journals.plos.org]

8. Evaluating the Therapeutic Potential of Cenicriviroc in the Treatment of Nonalcoholic
Steatohepatitis with Fibrosis: A Brief Report on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]

9. Inhibition of intrahepatic monocyte recruitment by Cenicriviroc and extracellular matrix
degradation by MMP1 synergistically attenuate liver inflammation and fibrogenesis in vivo -
PMC [pmc.ncbi.nlm.nih.gov]

10. Chronological production of thioacetamide-induced cirrhosis in the rat with no mortality -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Cenicriviroc's Impact on Hepatic Function in Preclinical
Models: A Technical Resource]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b192934#cenicriviroc-s-effect-on-liver-function-tests-
in-animal-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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